Studies have investigated the potential antimicrobial properties of Citronellyl Nitrile. One study evaluated its effectiveness against various bacterial and fungal strains, demonstrating moderate activity against specific bacteria like Staphylococcus aureus and Escherichia coli []. However, further research is needed to confirm its efficacy and potential applications in this area.
Citronellyl Nitrile has been explored as a potential insect repellent. One study found it to exhibit repellent activity against the Aedes aegypti mosquito, a vector for diseases like dengue fever []. However, more research is required to determine its effectiveness compared to existing repellents and its long-term safety for such use.
Research has been conducted to assess the biodegradability of Citronellyl Nitrile. Studies suggest it readily undergoes biodegradation under aerobic conditions, indicating its potential environmental compatibility []. However, further studies are needed to fully understand its degradation pathway and potential environmental impact.
Research efforts have focused on the development of efficient and sustainable methods for synthesizing Citronellyl Nitrile. Studies have explored various reaction pathways and catalysts to optimize its production []. This research is crucial for ensuring the cost-effectiveness and environmental sustainability of its large-scale production.
Citronellyl nitrile is a chemical compound with the molecular formula and a molecular weight of approximately 151.25 g/mol. It is classified as a colorless to light yellow liquid that possesses a distinctive lemon and citrus aroma, making it highly valued in the fragrance industry. The compound is known by several synonyms, including citronellonitrile and agrunitril, and has a CAS number of 51566-62-2 and an EINECS number of 257-288-8 .
Citronellyl nitrile can be synthesized through a two-step process involving the conversion of citronellal. Initially, citronellal undergoes an oximation reaction to form an aldehyde oxime. This intermediate is then dehydrated in the presence of acetic anhydride to yield citronellyl nitrile . The chemical stability of citronellyl nitrile under normal conditions means it does not readily participate in hazardous reactions, although it should be kept away from strong oxidizing agents and excessive heat .
The primary synthesis method for citronellyl nitrile involves:
This method allows for high purity levels (99% or more) of the final product .
Citronellyl nitrile is predominantly used in the fragrance industry due to its pleasant aroma. Its applications include:
Citronellyl nitrile shares structural similarities with several other compounds, particularly those derived from terpenes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Citronellal | A precursor to citronellyl nitrile; has a floral aroma. | |
Dihydro citronellyl nitrile | Similar structure but with different saturation; used in fragrances. | |
Geranyl nitrile | Has a similar aroma profile but differs in structure; often used in perfumery. | |
Neryl nitrile | Close structural analog; utilized for similar applications as citronellyl nitrile. |
Citronellyl nitrile's unique feature lies in its specific odor profile and lower toxicity compared to some of its counterparts, making it particularly suitable for use in cosmetics and food flavoring applications .
Citronellyl nitrile exists as a colorless to pale yellow liquid at room temperature [2] [3] [4] [5]. The compound exhibits characteristic citrus fragrance properties, presenting a fresh, lemon, metallic, citrus, waxy, and floral odor profile [6] [4] [5]. The compound's odor is classified as a citrus type and is described as having natural power with fresh lemon fruit aroma combined with green vegetable and soil undertones [3] [4] [5].
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [2] [3] [4] |
Color | Colorless to pale yellow | [2] [3] [4] [5] |
Odor Description | Fresh, lemon, metallic, citrus, waxy, floral | [6] [4] [5] |
Odor Classification | Citrus | [4] [5] |
The boiling point of citronellyl nitrile varies significantly with pressure conditions. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point range of 229-233°C [7] [8] [9]. Under reduced pressure conditions of 11 Torr, the boiling point decreases substantially to 91.5-92°C [2] [3] [4]. The melting point of citronellyl nitrile is reported as 15°C [10] [8] [9].
Parameter | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 229-233°C | 760 mmHg | [7] [8] [9] |
Boiling Point | 91.5-92°C | 11 Torr | [2] [3] [4] |
Melting Point | 15°C | Standard | [10] [8] [9] |
The flash point of citronellyl nitrile ranges from 85°C to 117°C depending on the measurement method employed [11] [5] [10] [9]. The auto-ignition temperature is reported as 307°C [10]. Regarding thermal stability, citronellyl nitrile exhibits thermal decomposition at approximately 380°C as determined by differential scanning calorimetry (DSC) [12] [13] [14]. The compound demonstrates stability under ordinary conditions when stored properly [9].
Parameter | Value | Reference |
---|---|---|
Flash Point | 85-117°C | [11] [5] [10] [9] |
Auto-ignition Temperature | 307°C | [10] |
Thermal Decomposition | ~380°C | [12] [13] [14] |
The vapor pressure of citronellyl nitrile exhibits temperature dependency, with a vapor pressure of 4.81 Pa at 20°C [2] [3] [4]. At 25°C, the vapor pressure is approximately 0.02 mmHg [15]. These relatively low vapor pressure values indicate limited volatility at room temperature conditions.
Temperature | Vapor Pressure | Units | Reference |
---|---|---|---|
20°C | 4.81 | Pa | [2] [3] [4] |
25°C | ~0.02 | mmHg | [15] |
In ¹³C NMR spectroscopy, the nitrile carbon of citronellyl nitrile appears in the characteristic range of 115-130 δ ppm, which is typical for nitrile functional groups [16] [17] [18]. The nitrile carbon signal falls within the alkyne/nitrile region (90-115 ppm) of the carbon spectrum [18] [19].
For ¹H NMR spectroscopy, citronellyl nitrile exhibits various chemical shifts corresponding to different proton environments. The alkyl protons appear in their characteristic regions according to their substitution patterns and proximity to electronegative groups [20] [21] [22].
NMR Type | Chemical Shift Range | Assignment | Reference |
---|---|---|---|
¹³C NMR | 115-130 δ | Nitrile carbon | [16] [17] [18] |
¹H NMR | Various | Alkyl protons | [20] [21] [22] |
The C≡N stretching vibration in citronellyl nitrile appears as a strong, sharp peak in the region of 2240-2260 cm⁻¹ [23] [24] [16] [17]. This characteristic absorption is highly diagnostic for nitrile compounds and appears in an unambiguous spectral region. Additional important IR absorptions include C-H stretching at 2850-3000 cm⁻¹ (medium to strong intensity) and C=C stretching at 1620-1680 cm⁻¹ (weak to medium intensity) [23] [24].
Vibration Mode | Frequency (cm⁻¹) | Intensity | Reference |
---|---|---|---|
C≡N stretch | 2240-2260 | Strong, sharp | [23] [24] [16] [17] |
C-H stretch | 2850-3000 | Medium to strong | [23] [24] |
C=C stretch | 1620-1680 | Weak to medium | [23] [24] |
In Raman spectroscopy, the nitrile group exhibits a sharp, characteristic peak at approximately 2250 cm⁻¹ [25] [26] [27]. This Raman-active vibration provides complementary information to IR spectroscopy and is particularly useful for structural confirmation and quantitative analysis [25] [26] [27].
Mass spectrometric analysis of citronellyl nitrile shows the molecular ion peak at m/z 151, corresponding to its molecular weight [28] [29]. The compound exhibits characteristic fragmentation patterns typical of nitrile compounds, including potential loss of hydrogen cyanide (M-27) and other alkyl fragments [30] [31]. The fragmentation behavior follows general patterns observed for saturated nitriles.
Analysis Type | m/z Value | Assignment | Reference |
---|---|---|---|
Molecular Ion | 151 | M⁺ | [28] [29] |
Fragmentation | Variable | Alkyl fragments | [30] [31] |
Citronellyl nitrile exhibits limited water solubility with a reported value of 119 mg/L at 20°C [2] [3] [4]. The compound is insoluble in water but demonstrates good solubility in organic solvents [32] [33]. It is soluble in 70% ethanol and 6 volumes of ethyl phthalate [3] [32]. The compound also shows solubility in various oils and organic solvents, making it suitable for fragrance formulations [3] [32].
Solvent | Solubility | Conditions | Reference |
---|---|---|---|
Water | 119 mg/L | 20°C | [2] [3] [4] |
70% Ethanol | Soluble | - | [3] [32] |
Ethyl phthalate | 6 volumes | - | [3] |
Oils | Soluble | - | [3] [32] |
The logarithmic partition coefficient (LogP) for citronellyl nitrile is reported as 3.1 at 23°C [2] [3] [4]. This positive LogP value indicates that the compound is lipophilic and preferentially partitions into the organic phase in octanol-water systems [34] [35]. The LogP value of 3.1 suggests moderate to high lipophilicity, which is consistent with its use in fragrance applications where skin penetration and oil solubility are important factors.
Parameter | Value | Temperature | Reference |
---|---|---|---|
LogP | 3.1 | 23°C | [2] [3] [4] |
pH conditions | 6.2 | 23°C | [36] |
The refractive index of citronellyl nitrile at 20°C ranges from 1.446 to 1.453 [2] [3] [5] [9]. Some sources report a narrower range of 1.447-1.460 at 20°C [37]. These values are typical for organic liquids with moderate molecular weight and indicate the compound's optical density characteristics.
Property | Value | Temperature | Reference |
---|---|---|---|
Refractive Index | 1.446-1.453 | 20°C | [2] [3] [5] [9] |
Refractive Index | 1.447-1.460 | 20°C | [37] |
The density of citronellyl nitrile exhibits slight variation with temperature and measurement conditions. At 20°C, the density ranges from 0.832 to 0.854 g/cm³ [2] [3] [10]. At 25°C, the density is reported as 0.842-0.847 g/cm³ [7] [5]. The specific gravity at 25°C is approximately 0.84-0.85 [9] [38], indicating that the compound is less dense than water.
Additional physical properties include kinematic viscosity of 2.96 mm²/s and dynamic viscosity of 2.5 mPa·s at 20°C [10].
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 0.832-0.854 g/cm³ | 20°C | [2] [3] [10] |
Density | 0.842-0.847 g/cm³ | 25°C | [7] [5] |
Specific Gravity | 0.84-0.85 | 25°C | [9] [38] |
Kinematic Viscosity | 2.96 mm²/s | 20°C | [10] |
Dynamic Viscosity | 2.5 mPa·s | 20°C | [10] |
Irritant